4-Cyano-3-nitrobenzoic acid

Descripción general

Descripción

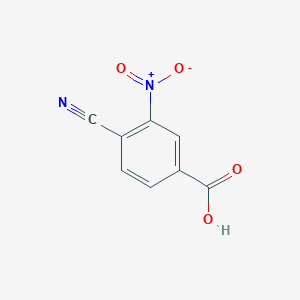

4-Cyano-3-nitrobenzoic acid is an organic compound with the molecular formula C8H4N2O4. It is a derivative of benzoic acid, featuring both a cyano group (-CN) and a nitro group (-NO2) attached to the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Cyano-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-cyanobenzoic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

4-Cyano-3-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base or under acidic conditions.

Major Products Formed

Reduction: 4-Cyano-3-aminobenzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

4-Cyano-3-nitrobenzoic acid is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it a valuable building block in organic chemistry. For instance, it can be used in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution and coupling reactions .

Catalysis

Research has shown that this compound can be employed as a catalyst modifier in asymmetric synthesis. It has been used to enhance diastereoselectivity in carbonyl crotylation reactions, demonstrating its utility in fine-tuning reaction pathways for desired stereochemical outcomes .

Biological Research

Biological Activity

The compound is under investigation for its potential biological activities, particularly its interactions with biomolecules. Studies suggest that the nitro group can be reduced to form reactive intermediates that may interact with biological targets, influencing molecular pathways and biological processes.

Drug Development

In medicinal chemistry, this compound serves as a building block for developing new pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects against various diseases, including cardiovascular disorders .

Industrial Applications

Dyes and Pigments

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to impart color to various materials, making it valuable in textile and coating industries .

Chemical Manufacturing

The compound is also used in the manufacturing of other industrial chemicals, where its reactivity can be harnessed to produce a wide range of products.

Case Study 1: Asymmetric Synthesis

In a study published in Organic Letters, researchers demonstrated that modifying a catalyst with this compound improved diastereoselectivity in carbonyl crotylation reactions. The findings indicated that varying the loading of the acid significantly affected the reaction outcomes, showcasing its role as an effective catalyst modifier .

Case Study 2: Pharmaceutical Applications

A patent application described a new process involving derivatives of this compound aimed at treating cardiovascular diseases. The compounds were shown to act as antagonists of mineralocorticoid receptors, suggesting potential therapeutic uses in managing conditions like heart failure and diabetic nephropathy .

Mecanismo De Acción

The mechanism of action of 4-Cyano-3-nitrobenzoic acid is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications .

Comparación Con Compuestos Similares

4-Cyano-3-nitrobenzoic acid can be compared with other similar compounds such as:

4-Cyanobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitrobenzoic acid:

4-Cyano-3-aminobenzoic acid: Formed by the reduction of this compound, with different chemical properties and applications.

The uniqueness of this compound lies in the presence of both the cyano and nitro groups, which confer distinct reactivity and versatility in various chemical and biological applications.

Actividad Biológica

4-Cyano-3-nitrobenzoic acid (C₈H₄N₂O₄) is an aromatic compound characterized by the presence of both a cyano group and a nitro group attached to a benzoic acid structure. Its unique chemical structure contributes to its diverse biological activities, including potential anti-inflammatory, antimicrobial, and enzyme inhibitory effects.

Chemical Structure and Properties

The structural formula of this compound can be depicted as follows:

- Molecular Weight: 192.13 g/mol

- Functional Groups: Nitro (-NO₂), Cyano (-C≡N), Carboxylic Acid (-COOH)

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In laboratory studies, it has shown effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents. For instance, studies have reported inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity.

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro assays demonstrated that this compound can reduce the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation.

3. Enzyme Inhibition

Studies suggest that compounds similar to this compound can inhibit specific enzymes, which may extend to this compound as well. The presence of the cyano and nitro groups allows for potential interactions with active sites of various enzymes, possibly leading to therapeutic applications in enzyme-related disorders.

Toxicity Profile

While this compound shows promising biological activities, its toxicity must be considered. It can be harmful if ingested or if it comes into contact with skin, necessitating careful handling in laboratory settings. The compound's toxicity profile indicates it should be used with caution in any potential therapeutic applications.

Synthesis and Applications

Various synthetic methods exist for producing this compound, allowing for controlled yields and purity levels. The compound serves as a precursor in organic synthesis and has potential applications in pharmaceuticals due to its biological activity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 4-Hydroxymethyl-3-nitrobenzoic acid | 1260834-31-8 | 0.98 | Hydroxymethyl substitution |

| Methyl 3-cyano-5-nitrobenzoate | 99066-80-5 | 0.86 | Ester derivative |

| 4-Methyl-3,5-dinitrobenzoic acid | 16533-71-4 | 0.85 | Additional nitro groups |

| 3-Cyano-4-nitrobenzoic acid | 53403-980 | Similar structure | Different position of functional groups |

This table illustrates the diversity within the family of cyano-substituted benzoic acids while highlighting the unique positioning of functional groups in this compound that influences its reactivity and biological properties.

Case Studies

Several case studies have explored the biological activities of compounds related to or derived from this compound:

- Antimicrobial Efficacy Study : A study evaluated the effectiveness of various concentrations of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at higher concentrations.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers compared to control groups.

These findings support the potential therapeutic applications of this compound in treating infections and inflammatory diseases.

Propiedades

IUPAC Name |

4-cyano-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPRJKPSKHSUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623133 | |

| Record name | 4-Cyano-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153775-42-9 | |

| Record name | 4-Cyano-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-cyano-3-nitrobenzoic acid in iridium-catalyzed reactions?

A1: this compound acts as a ligand precursor in the formation of cyclometalated iridium complexes. These complexes serve as highly effective catalysts for various enantioselective organic transformations. [, , , , , ]

Q2: How does this compound interact with iridium to form the catalytic complex?

A2: this compound undergoes cyclometalation with iridium precursors like [Ir(cod)Cl]2 (cod = 1,5-cyclooctadiene). This involves the formation of an iridium-carbon bond with the aromatic ring of the benzoic acid derivative and an iridium-oxygen bond with the carboxylate group, creating a stable, chiral environment around the iridium center. [, , , , , ]

Q3: What types of reactions are catalyzed by iridium complexes containing this compound as a ligand?

A3: These iridium complexes, often used with chiral phosphine ligands like (S)-SEGPHOS or (R)-SEGPHOS, excel in catalyzing enantioselective carbonyl additions. Examples from the provided research include:

- Carbonyl Crotylation: Using α-methyl allyl acetate, these catalysts enable the addition of a crotyl group to aldehydes or alcohols with high anti-diastereoselectivity and enantioselectivity. [, ]

- Carbonyl (Hydroxymethyl)allylation: This reaction allows for the enantioselective addition of a (hydroxymethyl)allyl group to aldehydes or alcohols using allyl carbonates. []

- Carbonyl (Trimethylsilyl)allylation: This reaction employs α-(trimethylsilyl)allyl acetate for the enantioselective addition of a (trimethylsilyl)allyl group to aldehydes or alcohols. []

- Double Diastereo- and Enantioselective Crotylation: This reaction enables the synthesis of complex polypropionate stereopolyads by reacting α-methylallyl acetate with 1,3-diols. []

Q4: What are the advantages of using these iridium catalysts derived from this compound?

A4: These catalysts offer several advantages:

- High Stereoselectivity: They provide excellent control over enantio- and diastereoselectivity in the formation of complex chiral molecules. [, , , , , ]

- Mild Reaction Conditions: Reactions often proceed efficiently under mild conditions, including lower temperatures, which can be beneficial for sensitive substrates. []

- Operational Simplicity: Some catalytic systems are generated in situ, simplifying reaction setups. [] Alternatively, isolable precatalysts offer enhanced performance and broader reaction scope. []

- Atom Economy: These reactions often avoid the use of stoichiometric organometallic reagents, leading to less waste and improved sustainability. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.